molecular formula C9H10O3 B14018084 (R)-3-(1-Hydroxyethyl)benzoic acid

(R)-3-(1-Hydroxyethyl)benzoic acid

Cat. No.: B14018084
M. Wt: 166.17 g/mol
InChI Key: YKTWYBWPBDPIQI-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3-(1-Hydroxyethyl)benzoic acid is a chiral compound with a hydroxyl group and a carboxylic acid group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ®-3-(1-Hydroxyethyl)benzoic acid can be achieved through multienzymatic processes. One such method involves the use of two oxidoreductases: an aldoketo reductase from Escherichia coli JM109 and an alcohol dehydrogenase from Lactobacillus brevis. This method allows for the enantiomerically pure preparation of the compound in a one-pot operation .

Industrial Production Methods

Industrial production methods for ®-3-(1-Hydroxyethyl)benzoic acid are not extensively documented. the use of biocatalysts in a multienzymatic process suggests a scalable and environmentally friendly approach for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

®-3-(1-Hydroxyethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted benzoic acid derivatives.

Scientific Research Applications

®-3-(1-Hydroxyethyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-3-(1-Hydroxyethyl)benzoic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.

    Salicylic acid: An aromatic carboxylic acid with a hydroxyl group, used in acne treatment.

    Mandelic acid: An aromatic alpha hydroxy acid used in skincare.

Uniqueness

®-3-(1-Hydroxyethyl)benzoic acid is unique due to its chiral center, which imparts specific stereochemical properties that can influence its biological activity and interactions with molecular targets .

Properties

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

3-[(1R)-1-hydroxyethyl]benzoic acid

InChI

InChI=1S/C9H10O3/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-6,10H,1H3,(H,11,12)/t6-/m1/s1

InChI Key

YKTWYBWPBDPIQI-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)C(=O)O)O

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.